(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole is a complex organic compound belonging to the indole family, characterized by its unique structure and functional groups. Its systematic name is tert-butyl (S)-5-(benzyloxy)-1-(chloromethyl)-9-methyl-1,2-dihydro-3H-benzo[e]indole-3-carboxylate, with a molecular formula of C26H28ClNO3 and a molecular weight of 437.96 g/mol. The compound features a chloromethyl group, a benzyloxy substituent, and a tert-butyl protective group, which contribute to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis .
Research indicates that compounds in the indole family exhibit significant biological activities, including:
The synthesis of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole typically involves several steps:
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole has several applications:
The interaction studies of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole focus on its binding affinities with various biological targets. These studies are crucial for understanding how the compound may modulate biological pathways:
Several compounds share structural similarities with (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole. Here are some examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(Chloromethyl)indole | Chloromethyl group | Simpler structure; less sterically hindered |
5-Hydroxyindole | Hydroxyl substituent | Lacks benzyloxy group; different biological activity |
9-Methylindole | Methyl substituent at position 9 | No chloromethyl or benzyloxy groups; simpler reactivity profile |
The uniqueness of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl lies in its combination of protective groups and functional substituents that enhance its reactivity and potential applications in drug development and organic synthesis .